Methyl oxane-4-carbothioate
Description
Methyl oxane-4-carbothioate (CAS: EN300-1667019) is a sulfur-containing cyclic compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . Its structure features a tetrahydropyran (oxane) ring substituted with a carbothioate group (–SC(=O)OCH₃), distinguishing it from linear thioesters and esters.
Properties
CAS No. |
2174000-00-9 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 |
IUPAC Name |
O-methyl oxane-4-carbothioate |
InChI |
InChI=1S/C7H12O2S/c1-8-7(10)6-2-4-9-5-3-6/h6H,2-5H2,1H3 |
InChI Key |
HSRYVVYWEASVIY-UHFFFAOYSA-N |
SMILES |
COC(=S)C1CCOCC1 |
Canonical SMILES |
COC(=S)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl oxane-4-carbothioate typically involves the reaction of tetrahydropyran derivatives with methanol and thiocarbonyl compounds under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
Thioesters undergo nucleophilic substitution at the carbonyl carbon. For example:
-
Amide Formation : Reaction with amines yields thioamides. In a related study, methyl 4-(methylamino)oxane-4-carboxylate hydrochloride was synthesized via nucleophilic substitution of a thioester intermediate .
-
Transesterification : Alcohols displace the thiomethyl group. A study on methyl 4-((phenylthio)carbonyl)benzoate demonstrated Rh(I)-catalyzed decarbonylation to form aryl sulfides, highlighting the lability of the thioester group under transition-metal catalysis .
Hydrolysis and Alcoholysis
Thioesters hydrolyze to carboxylic acids or react with alcohols:
-
Acidic Hydrolysis : Produces oxane-4-carboxylic acid and methanethiol. Similar hydrolysis mechanisms are observed in calcium dimethylcarbonate systems, where ester cleavage occurs in aqueous conditions .
-
Alkaline Conditions : Forms carboxylate salts. For instance, methyl tetrahydro-2H-pyran-4-carboxylate derivatives undergo saponification to generate sodium carboxylates .
Decarbonylation and Rearrangement
Rhodium-catalyzed decarbonylation of thioesters is a notable reaction. Methyl 4-((phenylthio)carbonyl)benzoate undergoes intramolecular C–S bond cleavage to form biaryl sulfides with 98% yield under Rh(I) catalysis . This suggests potential applicability to methyl oxane-4-carbothioate for generating tetrahydro-2H-pyran-4-yl sulfides.
Alkylation and Functionalization
The sulfur atom in thioesters can act as a nucleophile:
-
Alkylation : Reaction with alkyl halides forms sulfonium salts. Analogous reactivity is seen in methyl 4-(chloromethyl)oxane-4-carboxylate, where the chloromethyl group participates in SN2 reactions .
-
Oxidation : Thioesters oxidize to sulfoxides or sulfones. While direct examples are scarce, oxidation of related sulfur-containing compounds (e.g., methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate) proceeds via peroxide reagents .
Thiol-Disulfide Exchange
Thioesters participate in dynamic covalent chemistry:
-
Thiolysis : Methanethiol or other thiols displace the thiomethyl group, forming mixed disulfides. This reaction is critical in biochemical contexts but remains underexplored for this compound.
Comparative Reactivity Data
Toxicity and Stability Considerations
Scientific Research Applications
Methyl oxane-4-carbothioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl oxane-4-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Methyl Propanethioate (CAS: EN300-1667020)
A structurally analogous thioester, methyl propanethioate, shares the –SC(=O)OCH₃ functional group but lacks the cyclic oxane moiety. Key differences include:
- Molecular complexity : Methyl oxane-4-carbothioate’s cyclic structure may confer greater steric hindrance and altered reactivity compared to the linear methyl propanethioate.
- Molecular weight : While methyl propanethioate’s exact weight is unspecified, its simpler structure (likely C₄H₈OS₂) suggests a lower molecular weight than this compound (180.14 g/mol) .
2.2 Methyl Esters of Diterpenoid Acids
Compounds like sandaracopimaric acid methyl ester (, Figure 2, Compound 4) and Z-communic acid methyl ester (Compound 9) are methyl esters of complex diterpenoid acids. These contrast with this compound in:
- Functional groups : Esters (–OC(=O)OCH₃) vs. thioesters (–SC(=O)OCH₃), leading to differences in polarity and stability.
- Molecular weight: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) have significantly higher molecular weights (~300–350 g/mol) due to their bulky hydrocarbon frameworks .
2.3 Methyl Salicylate
A simple aromatic ester, methyl salicylate (C₈H₈O₃, 152.15 g/mol), is used in gas-phase studies due to its volatility . Unlike this compound, it lacks sulfur and cyclic rigidity, resulting in:

- Reactivity : Esters like methyl salicylate are generally less reactive toward nucleophiles than thioesters.
- Applications : Methyl salicylate is widely used in fragrances and pharmaceuticals, whereas this compound’s niche applications remain underexplored .
Data Table: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₈H₅FN₂O₂ | 180.14 | EN300-1667019 | Cyclic oxane, carbothioate group |
| Methyl propanethioate | Likely C₄H₈OS₂ | ~120–140 (estimated) | EN300-1667020 | Linear thioester |
| Sandaracopimaric acid methyl ester | Unspecified | ~300–350 (estimated) | – | Diterpenoid ester, complex framework |
| Methyl salicylate | C₈H₈O₃ | 152.15 | – | Aromatic ester, hydroxyl group |
Research Findings and Key Insights
- Thioester vs. Ester Stability : Thioesters are generally more susceptible to hydrolysis than esters due to sulfur’s weaker electronegativity, a property that could define this compound’s stability in biological systems .
- Synthetic Utility : The compound’s unique structure positions it as a candidate for developing sulfur-containing heterocycles, though further studies are needed to explore its reactivity and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
